molecular formula C24H19ClN2O4 B2368641 N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide CAS No. 888438-82-2

N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

Cat. No. B2368641
CAS RN: 888438-82-2
M. Wt: 434.88
InChI Key: JPLOYRUGAYPBGU-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide, also known as CTB, is a chemical compound that has been studied extensively for its potential applications in scientific research.

Scientific Research Applications

New Routes to Heterocycles

Research demonstrates that unsaturated amides, including those similar to the specified compound, can undergo reactions to form various heterocyclic structures. These processes are pivotal in the development of new pharmaceuticals and materials with unique properties (Samii et al., 1987).

Molecular Docking and Drug Design

A study on the synthesis and analysis of anti-inflammatory drugs showcases the design and synthesis process of indole acetamide derivatives, including molecular docking and geometrical optimization. This research underscores the importance of such compounds in the development of new therapeutic agents (Al-Ostoot et al., 2020).

Antimicrobial Screening

The antimicrobial properties of benzofuran derivatives, closely related to the specified compound, were explored through the synthesis and screening of novel series of 2-azetidinone derivatives. These compounds have shown promising results against pathogenic bacteria, highlighting their potential as antimicrobial agents (Idrees et al., 2020).

Synthesis and Characterization

Research on the synthesis and characterization of compounds, including those similar to the specified chemical, provides insights into their structural and chemical properties. These studies are fundamental in understanding the compound's reactivity and potential applications in various fields (Gowda et al., 2007).

Non-peptidic Antagonists

The development of non-peptidic antagonists, such as SR 48968, for receptor studies is an example of how these compounds are used in biochemical research to understand receptor functions and for potential therapeutic applications (Kersey et al., 1996).

properties

IUPAC Name

N-(3-chlorophenyl)-3-[[2-(3-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClN2O4/c1-15-6-4-9-18(12-15)30-14-21(28)27-22-19-10-2-3-11-20(19)31-23(22)24(29)26-17-8-5-7-16(25)13-17/h2-13H,14H2,1H3,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLOYRUGAYPBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide

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